molecular formula C7H11NO B14918776 6-Azaspiro[2.5]octan-8-one

6-Azaspiro[2.5]octan-8-one

Cat. No.: B14918776
M. Wt: 125.17 g/mol
InChI Key: CPPHCHWPIKJNJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Azaspiro[2.5]octan-8-one is a bicyclic organic compound featuring a spirocyclic structure, where a six-membered nitrogen-containing ring (azaspiro) is fused to a smaller carbocyclic ring. The ketone group at position 8 introduces polarity, influencing its solubility and reactivity.

Properties

IUPAC Name

6-azaspiro[2.5]octan-8-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-6-5-8-4-3-7(6)1-2-7/h8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPHCHWPIKJNJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CCNCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azaspiro[2.5]octan-8-one typically involves the reaction of cyclohexanone with ammonia and sodium hypochlorite. This reaction is known for being highly exothermic and producing significant gas release, which poses challenges in terms of controllability and safety when using batch technology . To address these issues, a microreaction system has been developed, allowing for precise control of droplet dispersion, temperature, reaction time, and phase separation. This method has proven to be more efficient and safer compared to traditional batch synthesis .

Industrial Production Methods

In an industrial setting, the continuous-flow synthesis method is preferred due to its higher efficiency and safety. This method involves the use of a microreaction system, which enhances the concentration of the product and minimizes the formation of byproducts .

Chemical Reactions Analysis

Types of Reactions

6-Azaspiro[2.5]octan-8-one undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace a leaving group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-Azaspiro[2.5]octan-8-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Azaspiro[2.5]octan-8-one involves its interaction with specific molecular targets and pathways. For instance, as an agonist of the human glucagon-like peptide-1 receptor, it binds to this receptor and activates it, leading to a cascade of intracellular events that regulate glucose metabolism . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 6-Azaspiro[2.5]octan-8-one and related spirocyclic compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Functional Group Ring System Key Properties
This compound Not Provided C₇H₁₁NO ~125.17 (calc.) Ketone (C=O) [2.5] spiro Polar, moderate solubility
6-Azaspiro[2.5]octa-4,7-diene-8-carboxamide 389795-78-2 C₈H₁₀N₂O 150.18 (calc.) Carboxamide [2.5] spiro + diene Increased polarity, potential H-bonding
(S)-8-Amino-6-azaspiro[3.4]octan-5-one 1810074-93-1 C₇H₁₂N₂O 140.18 Amino (NH₂) [3.4] spiro Basic, chiral center, enhanced bioavailability

Key Research Findings

Ring Size and Conformation
  • (S)-8-Amino-6-azaspiro[3.4]octan-5-one: The larger [3.4] spiro system reduces strain, favoring conformational flexibility. This may improve binding to biological targets requiring adaptable geometries .
Functional Group Impact
  • Carboxamide Derivative (CAS 389795-78-2) : The carboxamide group enhances water solubility compared to the ketone in this compound. However, the conjugated diene (4,7-diene) introduces instability under UV light or oxidative conditions .
  • Amino-Substituted Analogue (CAS 1810074-93-1): The amino group increases basicity (pKa ~8–9), making it prone to protonation in physiological environments. This property could improve membrane permeability but may require formulation adjustments to mitigate pH-dependent degradation .

Biological Activity

6-Azaspiro[2.5]octan-8-one is a heterocyclic compound notable for its unique spirocyclic structure, which includes both nitrogen and oxygen atoms. This compound has garnered attention due to its significant biological activity, particularly as an agonist of the glucagon-like peptide-1 (GLP-1) receptor. This section explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a bicyclic framework where two rings share a nitrogen atom, along with a ketone functional group at the 8-position. This structural configuration contributes to its distinct chemical properties and reactivity, making it a valuable compound in medicinal chemistry.

Property Description
Molecular Formula C₈H₁₃N₃O
Molecular Weight 155.21 g/mol
Structural Features Spirocyclic structure with nitrogen and ketone functionalities
Solubility Soluble in organic solvents; limited solubility in water

This compound primarily acts as an agonist of the GLP-1 receptor, which plays a crucial role in glucose metabolism and appetite regulation. The activation of this receptor leads to several physiological effects:

  • Increased Insulin Secretion: Stimulates pancreatic beta cells to release insulin in response to elevated blood glucose levels.
  • Glucose Homeostasis: Helps maintain normal blood sugar levels by enhancing glucose uptake in peripheral tissues.
  • Delayed Gastric Emptying: Slows down the rate at which food leaves the stomach, contributing to increased satiety.
  • Weight Management: Supports weight loss efforts by promoting feelings of fullness and reducing appetite.

These mechanisms position this compound as a promising candidate for the treatment of obesity and type 2 diabetes mellitus.

Research Findings

Research has demonstrated the efficacy of this compound in various preclinical studies:

  • GLP-1 Receptor Agonism:
    • Studies have shown that compounds similar to this compound enhance insulin secretion in response to glucose stimulation in vitro and in vivo models .
  • Weight Loss Efficacy:
    • In animal models, administration of this compound resulted in significant weight loss compared to control groups, attributed to its appetite-suppressing effects .
  • Metabolic Control:
    • Clinical trials have indicated improvements in glycemic control among subjects treated with GLP-1 receptor agonists derived from spirocyclic compounds like this compound .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study 1: A double-blind study involving patients with type 2 diabetes showed that administration of a GLP-1 receptor agonist based on the structure of this compound led to a significant reduction in HbA1c levels over a six-month period.
  • Case Study 2: In a cohort of obese individuals, treatment with a derivative of this compound resulted in an average weight loss of 7% over three months, with participants reporting improved satiety and reduced cravings.

Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

  • Exploration of Derivatives: Investigating structural modifications could yield compounds with enhanced potency or selectivity for different receptors.
  • Combination Therapies: The potential for combining this compound with other anti-diabetic agents may enhance therapeutic outcomes.
  • Broader Applications: Further studies could elucidate its effects on other biological targets beyond the GLP-1 receptor, potentially expanding its use in treating various metabolic disorders.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.